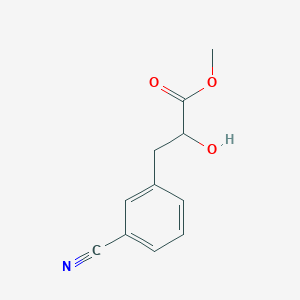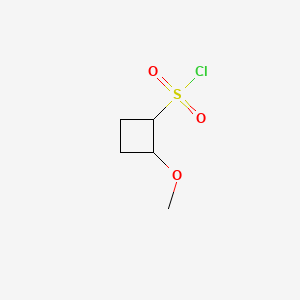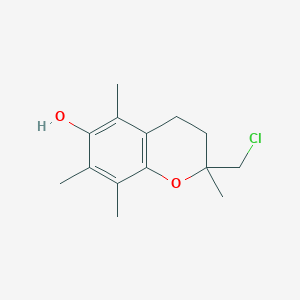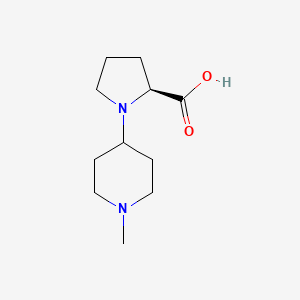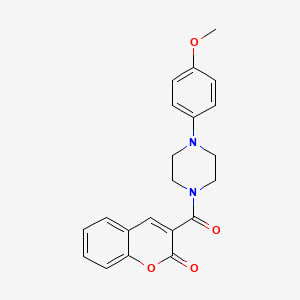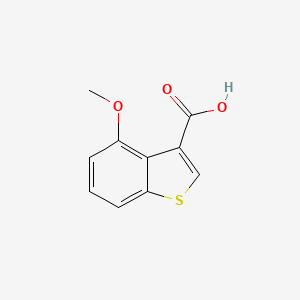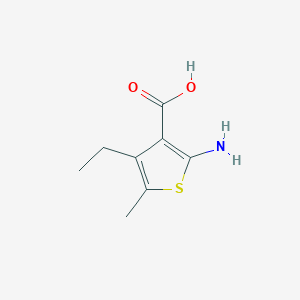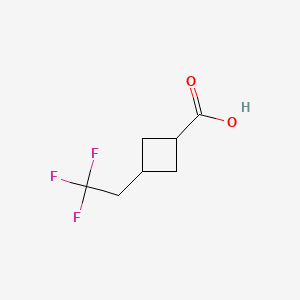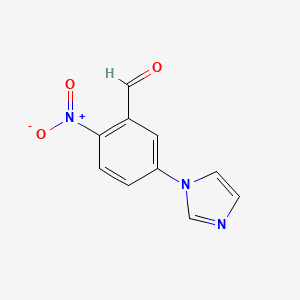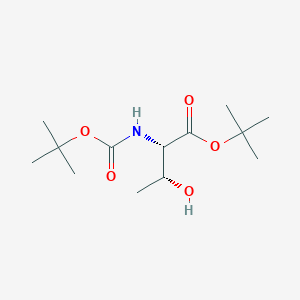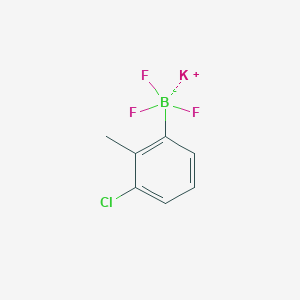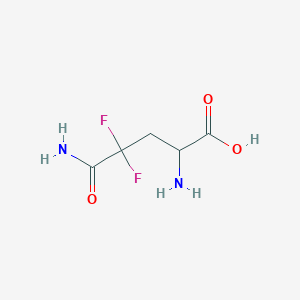![molecular formula C8H14ClNO2 B13571653 Methyl6-aminobicyclo[3.1.0]hexane-6-carboxylatehydrochloride](/img/structure/B13571653.png)
Methyl6-aminobicyclo[3.1.0]hexane-6-carboxylatehydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl6-aminobicyclo[3.1.0]hexane-6-carboxylatehydrochloride is a bicyclic compound with a unique structure that includes a six-membered ring fused to a three-membered ring. This compound is of significant interest in medicinal chemistry due to its potential bioactivity and its role as a building block for more complex molecules .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of bicyclo[3.1.0]hexanes, including Methyl6-aminobicyclo[3.1.0]hexane-6-carboxylatehydrochloride, can be achieved through a (3 + 2) annulation of cyclopropenes with aminocyclopropanes. This method utilizes an organic or an iridium photoredox catalyst and blue LED irradiation to obtain good yields for a broad range of derivatives . The reaction is highly diastereoselective when using difluorocyclopropenes together with a removable substituent on the cyclopropylaniline .
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The use of photoredox catalysis and efficient purification techniques are crucial in industrial settings to ensure the scalability of the synthesis .
Analyse Des Réactions Chimiques
Types of Reactions
Methyl6-aminobicyclo[3.1.0]hexane-6-carboxylatehydrochloride undergoes various chemical reactions, including:
Reduction: This involves the addition of hydrogen or the removal of oxygen.
Substitution: This involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or an aldehyde, while reduction could produce an alcohol .
Applications De Recherche Scientifique
Methyl6-aminobicyclo[3.1.0]hexane-6-carboxylatehydrochloride has several applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules.
Biology: Its unique structure makes it a candidate for studying enzyme interactions and receptor binding.
Mécanisme D'action
The mechanism by which Methyl6-aminobicyclo[3.1.0]hexane-6-carboxylatehydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to fit into enzyme active sites or receptor binding pockets, thereby modulating biological activity. The exact pathways and targets can vary depending on the specific application and the biological system .
Comparaison Avec Des Composés Similaires
Similar Compounds
6,6-Dimethyl-3-azabicyclo[3.1.0]hexane: This compound is used in antiviral medications and has a similar bicyclic structure.
CHF2-substituted 3-azabicyclo[3.1.0]hexanes: These compounds are used in the pharmaceutical industry for their diverse biological activities.
Uniqueness
Methyl6-aminobicyclo[3.1.0]hexane-6-carboxylatehydrochloride is unique due to its specific functional groups and the potential for high diastereoselectivity in its synthesis. This makes it a valuable compound for creating highly specific and potent bioactive molecules .
Propriétés
Formule moléculaire |
C8H14ClNO2 |
|---|---|
Poids moléculaire |
191.65 g/mol |
Nom IUPAC |
methyl 6-aminobicyclo[3.1.0]hexane-6-carboxylate;hydrochloride |
InChI |
InChI=1S/C8H13NO2.ClH/c1-11-7(10)8(9)5-3-2-4-6(5)8;/h5-6H,2-4,9H2,1H3;1H |
Clé InChI |
JOWMFVPCCVMLBZ-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C1(C2C1CCC2)N.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


